5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromoindole with a suitable isoindoline derivative can yield the desired compound through a series of steps including bromination, cyclization, and purification .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with unique properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes and receptors, making them useful in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: A simpler indole derivative with similar bromination but lacking the isoindoline structure.
2,3-Dihydro-1H-isoindol-1-one: The core structure without the indole moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups and biological activities.
Uniqueness
5-Bromo-2-(1H-indol-5-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to its combined indole and isoindoline structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
918331-56-3 |
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Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
5-bromo-2-(1H-indol-5-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H11BrN2O/c17-12-1-3-14-11(7-12)9-19(16(14)20)13-2-4-15-10(8-13)5-6-18-15/h1-8,18H,9H2 |
InChI Key |
GCKVOBXVAYORSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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